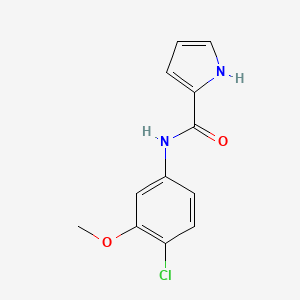![molecular formula C16H15FN2O3S B7679864 N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B7679864.png)
N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide, also known as CFMS, is a small molecule inhibitor that has been developed for the treatment of various diseases. It has been found to be effective in blocking the activity of a specific enzyme, which plays a key role in the progression of certain diseases.
作用机制
N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide works by inhibiting the activity of a specific enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are signaling molecules that play a key role in various physiological processes. Inhibition of FAAH results in an increase in the levels of endocannabinoids, which leads to a variety of physiological effects.
Biochemical and Physiological Effects:
N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids, which can lead to analgesic, anti-inflammatory, and anxiolytic effects. N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide has also been found to reduce the levels of pro-inflammatory cytokines, which can help to reduce inflammation. In addition, N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide has been found to have cardioprotective effects by reducing the damage caused by ischemia-reperfusion injury.
实验室实验的优点和局限性
N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and study. It has also been extensively studied for its potential therapeutic applications in various diseases. However, there are some limitations to using N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, it can be difficult to deliver N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide to specific tissues or organs in vivo.
未来方向
There are several future directions for N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide research. One potential area of research is the development of more potent and selective inhibitors of FAAH. Another area of research is the study of the long-term effects of N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide on various physiological processes. In addition, there is a need for further studies to determine the optimal dosage and delivery methods for N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide in vivo. Finally, the potential use of N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide in combination with other drugs for the treatment of various diseases should be explored.
合成方法
The synthesis of N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide involves a series of chemical reactions that are carried out in a laboratory setting. The process starts with the reaction of 5-cyano-2-fluorobenzyl chloride with 2-methoxy-5-methylbenzenesulfonamide in the presence of a base. This reaction results in the formation of an intermediate compound, which is then further reacted with a reducing agent to produce N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide.
科学研究应用
N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been found to inhibit the activity of a specific enzyme, which is overexpressed in many types of cancer cells. N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide has been found to have cardioprotective effects by reducing the damage caused by ischemia-reperfusion injury.
属性
IUPAC Name |
N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-11-3-6-15(22-2)16(7-11)23(20,21)19-10-13-8-12(9-18)4-5-14(13)17/h3-8,19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGNEXXVUKLTQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=C(C=CC(=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7679786.png)
![4-fluoro-3-methyl-N-[5-(3-methylbutyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679796.png)

![N-[methyl(propyl)sulfamoyl]propanamide](/img/structure/B7679830.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(2-thiophen-3-ylethyl)urea](/img/structure/B7679836.png)
![4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide](/img/structure/B7679838.png)
![3-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfonylmethyl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7679843.png)


![Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7679857.png)
![Methyl 4-chloro-3-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)amino]-2-methylbenzoate](/img/structure/B7679872.png)

![2-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]-N-(1H-pyrrol-2-ylmethyl)acetamide](/img/structure/B7679886.png)
